![molecular formula C16H22N6O2 B2459234 1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034502-70-8](/img/structure/B2459234.png)
1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Biological Activity
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its diverse functional groups, including a piperidine ring, a dimethylamino group, and a pyrazole moiety. This structural diversity suggests a potential for significant biological activity, prompting research into its pharmacological properties.
Structural Overview
The compound's structure can be represented as follows:
Component | Description |
---|---|
Piperidine Ring | A six-membered ring containing nitrogen, contributing to its basicity and potential receptor interactions. |
Dimethylamino Group | Enhances solubility and may influence binding affinity to biological targets. |
Pyrazole Moiety | Associated with various biological activities, including anti-inflammatory and anticancer effects. |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and the pyrazole moiety indicates potential interactions with various signaling pathways, which could modulate cellular responses.
Biological Activities
Research indicates that compounds with similar structural features have exhibited a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the piperidine and pyrazole rings has been linked to antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds featuring pyrazole structures have been documented to reduce inflammatory responses in vitro.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
Study 1: Anticancer Activity
A series of dihydropyrano[2,3-c]pyrazoles were synthesized and evaluated for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.03 mM to 0.5 mM depending on the specific derivative tested .
Study 2: Antimicrobial Evaluation
Research on related pyrazole derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into similar piperidine-containing compounds revealed their ability to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
The following table summarizes key findings from various studies on related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can lead to:
- Inhibition of Cell Proliferation : The compound has demonstrated potent cytotoxicity against several cancer cell lines, including HeLa cells and murine leukemia models. IC50 values as low as 0.02 mM have been reported, indicating strong activity against these cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications in the chemical structure significantly impact biological activity:
- Piperidine Modifications : Substitutions at the piperidine ring influence the potency of the compound.
- Pyrazole and Dimethylamino Groups : The positioning and nature of substituents on these rings can enhance or diminish biological efficacy.
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- Evaluation Against Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects across various human cancer models, indicating that specific substitutions maintained or enhanced activity compared to baseline compounds.
- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-20(2)15-16(18-8-7-17-15)24-13-5-3-9-21(11-13)14(23)12-22-10-4-6-19-22/h4,6-8,10,13H,3,5,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKKLDJCXBCUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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